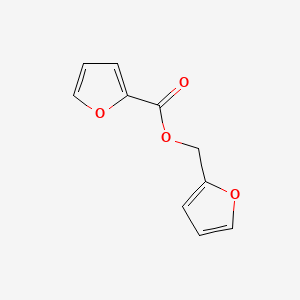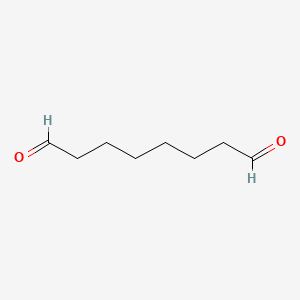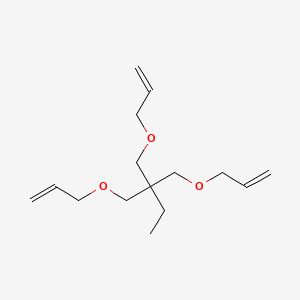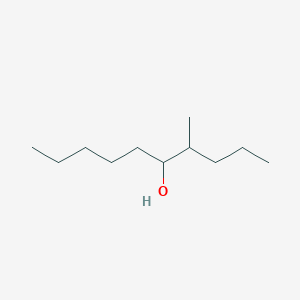
4-Methyl-5-decanol
Descripción general
Descripción
4-Methyl-5-decanol is an organic compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da . It is also known by other names such as this compound, 4-methyldecan-5-ol, and 5-Decanol, 4-methyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 484955 .Aplicaciones Científicas De Investigación
Biodiesel Fuel Oxidation
4-Methyl-5-decanol, a component in biodiesel fuels, has been studied for its role in fuel oxidation. Detailed chemical kinetic mechanisms have been developed to study its oxidation, particularly in the context of biodiesel fuels such as rapeseed oil methyl esters. These studies are crucial for understanding combustion processes in diesel and homogeneous charge compression ignition engines (Herbinet, Pitz, & Westbrook, 2009).
Chirality and Odor Activity
Research on the chiral compounds of essential oils includes the study of 4-Methyl-5-decanolide. The enantioselective synthesis and separation of this compound have led to insights into its distinct odor activities and stereochemical features. This kind of research is vital in understanding the sensory properties of various substances (Bartschat et al., 1995).
Cytochalasins Synthesis
This compound plays a role in the synthesis of cytochalasins, compounds that have biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds is essential for the development of new therapeutic agents (Ackermann, Waespe‐Šarčevic̀, & Tamm, 1984).
Biodiesel Surrogate Modeling
Methyl decanoate, which is structurally related to this compound, has been used as a surrogate in biodiesel fuel modeling. This research is critical for predicting and optimizing biodiesel combustion in engines, leading to more efficient and environmentally friendly fuels (Herbinet, Pitz, & Westbrook, 2007).
Aggregation Pheromone in Insects
Compounds related to this compound, such as 4-Methyl-5-nonanol, have been identified as aggregation pheromones in certain insect species. Understanding these compounds' roles in insect behavior can lead to better pest management strategies (Oehlschlager et al., 1995).
Solvent Extraction Studies
This compound and its derivatives have been investigated in the context of solvent extraction, particularly in the separation of metal ions. This research has implications for material science and recycling processes (Uzoukwu, Gloe, & Duddeck, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyldecan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFXEWIRIPTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339691 | |
| Record name | 4-Methyl-5-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213547-15-0 | |
| Record name | 4-Methyl-5-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




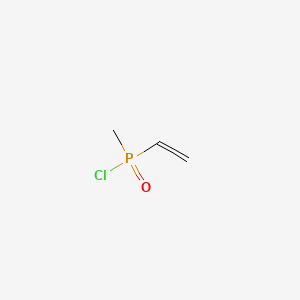
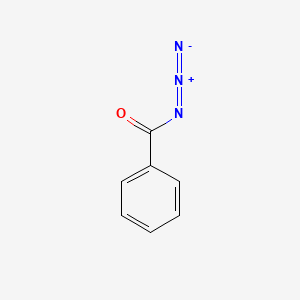
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate](/img/structure/B1618289.png)






![2-Methylbenzo[h]quinoline](/img/structure/B1618303.png)
